4-[(tert-Butoxy)methyl]phenol
Description
4-[(tert-Butoxy)methyl]phenol is a phenolic compound featuring a tert-butoxy group (-O-C(CH₃)₃) attached to a methylene bridge (-CH₂-) at the para position of the phenol ring. This structure confers unique steric and electronic properties, distinguishing it from simpler alkoxy-substituted phenols. The tert-butoxy group enhances lipophilicity and may improve stability in organic reactions, making it valuable in synthetic chemistry and materials science.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSLEKBHMADHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxy)methyl]phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which subsequently reacts with the phenol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as sulfuric acid or zeolites can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-Butoxy)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(tert-Butoxy)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxy)methyl]phenol involves its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butoxy methyl group can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The following table compares 4-[(tert-Butoxy)methyl]phenol with key structural analogues:
Key Observations:
- Lipophilicity: The tert-butoxy group increases logP (octanol-water partition coefficient), enhancing membrane permeability in biological systems but possibly reducing aqueous solubility .
- Thermal Stability: tert-Butyl derivatives (e.g., 4-tert-butylphenol) are known for their stability under acidic and oxidative conditions, suggesting similar robustness for this compound .
Industrial and Pharmaceutical Relevance
- Material Science: The tert-butoxy group’s stability makes it suitable for synthesizing heat-resistant polymers or coatings, akin to tert-butylphenol-based resins .
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